Tripotassium;12-hydroxyoctadec-9-enoate;propane-1,2,3-triol
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Overview
Description
Tripotassium;12-hydroxyoctadec-9-enoate;propane-1,2,3-triol, also known as potassium castorate, is a chemical compound with the molecular formula C57H107K3O12. It is a potassium salt of fatty acids derived from castor oil. This compound is known for its excellent emulsifying, lubricating, and dispersing properties, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tripotassium;12-hydroxyoctadec-9-enoate;propane-1,2,3-triol is typically synthesized through the reaction of castor oil fatty acids with potassium hydroxide. The process involves dissolving castor oil fatty acids in water and then adding potassium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of the potassium salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure consistent product quality. The resulting product is then filtered, dried, and ground into a fine powder for various applications .
Chemical Reactions Analysis
Types of Reactions
Tripotassium;12-hydroxyoctadec-9-enoate;propane-1,2,3-triol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The hydroxyl group in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxy acids, while reduction can produce alcohols. Substitution reactions can result in the formation of esters or ethers .
Scientific Research Applications
Tripotassium;12-hydroxyoctadec-9-enoate;propane-1,2,3-triol has a wide range of scientific research applications:
Chemistry: It is used as an emulsifying agent in various chemical formulations.
Biology: The compound is employed in biological studies for its surfactant properties.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: The compound is widely used in the production of cosmetics, lubricants, and cleaning agents.
Mechanism of Action
The mechanism of action of tripotassium;12-hydroxyoctadec-9-enoate;propane-1,2,3-triol involves its ability to reduce surface tension and form stable emulsions. The compound interacts with both hydrophilic and hydrophobic molecules, allowing it to stabilize mixtures of oil and water. This property is particularly useful in applications such as emulsification and lubrication .
Comparison with Similar Compounds
Similar Compounds
Potassium oleate: Another potassium salt of fatty acids, but derived from oleic acid.
Sodium stearate: A sodium salt of stearic acid, commonly used in soaps and detergents.
Potassium laurate: A potassium salt of lauric acid, used in personal care products.
Uniqueness
Tripotassium;12-hydroxyoctadec-9-enoate;propane-1,2,3-triol is unique due to its specific fatty acid composition derived from castor oil, which imparts distinct properties such as enhanced lubricity and emulsification compared to other similar compounds .
Properties
CAS No. |
8013-05-6 |
---|---|
Molecular Formula |
C57H107K3O12 |
Molecular Weight |
1101.7 g/mol |
IUPAC Name |
tripotassium;12-hydroxyoctadec-9-enoate;propane-1,2,3-triol |
InChI |
InChI=1S/3C18H34O3.C3H8O3.3K/c3*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;4-1-3(6)2-5;;;/h3*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);3-6H,1-2H2;;;/q;;;;3*+1/p-3 |
InChI Key |
SJXYCCRUTIHMCE-UHFFFAOYSA-K |
Isomeric SMILES |
CCCCCCC(O)C/C=C\CCCCCCCC(=O)[O-].CCCCCCC(O)C/C=C\CCCCCCCC(=O)[O-].CCCCCCC(O)C/C=C\CCCCCCCC(=O)[O-].C(O)C(O)CO.[K+].[K+].[K+] |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.C(C(CO)O)O.[K+].[K+].[K+] |
Origin of Product |
United States |
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